molecular formula C15H10Br2O B3108625 (2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one CAS No. 1674390-73-8

(2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one

Cat. No.: B3108625
CAS No.: 1674390-73-8
M. Wt: 366.05 g/mol
InChI Key: JWWAJUUTSOEXFW-RMKNXTFCSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with bromine substituents at the 3- and 4-positions of the two phenyl rings. Chalcones are widely studied for their structural versatility, photophysical properties, and applications in materials science and medicinal chemistry . The presence of bromine atoms enhances intermolecular interactions (e.g., halogen bonding) and influences electronic properties, making this compound a subject of interest in crystallography and synthetic chemistry.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWAJUUTSOEXFW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 3-bromobenzaldehyde and 4-bromoacetophenone. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base. The mixture is stirred at room temperature for several hours, leading to the formation of the desired chalcone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atoms on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The compound is compared to structurally related chalcones with variations in substituent type, position, and electronic effects (Table 1).

Table 1: Structural Comparison of Chalcone Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Br, 4-Br C₁₅H₁₀Br₂O 366.05 Dual bromine, planar conformation
(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)... 2-Br, 4-Br C₁₅H₁₀Br₂O 366.05 Non-planar (dihedral angle: 8.49°)
(2E)-3-(4-Bromophenyl)-1-(4-methylphenyl)... 4-Br, 4-CH₃ C₁₆H₁₃BrO 301.18 Methyl group enhances hydrophobicity
(2E)-3-(5-Bromo-2-methoxyphenyl)-1-(4-me... 5-Br, 2-OCH₃ C₁₇H₁₅BrO₂ 345.21 Methoxy group introduces steric hindrance
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)... 4-Br, 4-F C₁₅H₁₀BrFO 305.15 Isostructural with Cl/F analogs

Key Observations:

  • Substituent Position: The 3-Br/4-Br configuration in the target compound promotes planarity, whereas 2-Br substitution (e.g., ) introduces steric strain, increasing dihedral angles between aromatic rings.
  • Halogen vs. Alkyl Groups: Bromine atoms enhance molecular polarizability and halogen bonding compared to methyl or methoxy groups .

Crystallographic and Intermolecular Interactions

Table 2: Crystal Structure Parameters

Compound Space Group Unit Cell Parameters (Å, °) Intermolecular Interactions Reference
Target Compound P21/c a=5.6988, b=9.5462, c=23.85 C—H⋯O, C—H⋯Br, π-π stacking
(2E)-1-(4-Bromophenyl)-3-(4-fluorop... P21/c a=7.123, b=9.854, c=15.296 C—H⋯F, C—H⋯O, centroid–centroid 3.85Å
(2E)-3-(4-Bromophenyl)-1-(thiophen... N/A N/A Thiophene-induced π-conjugation

Key Observations:

  • Halogen Bonding: Bromine participates in C—H⋯Br interactions (3.3–3.5 Å), contributing to layered or ribbon-like crystal packing .
  • Isostructurality: The target compound’s isostructural analog with 4-F substitution () exhibits similar unit cell parameters but distinct hydrogen bonding (C—H⋯F vs. C—H⋯Br).
  • Thiophene Derivatives: Replacement of phenyl with thiophene () alters π-conjugation and reduces symmetry, affecting photoluminescence properties.

Physicochemical Properties

  • Solubility: Bromine’s electronegativity increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF) compared to methyl-substituted analogs .
  • Thermal Stability: Brominated chalcones generally exhibit higher melting points (>200°C) due to strong intermolecular forces, whereas methoxy derivatives show lower thermal stability .

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one, commonly referred to as a brominated chalcone, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Br2OC_{15}H_{12}Br_2O, with a molecular weight of approximately 343.06 g/mol. The structure features two bromophenyl groups attached to a prop-2-en-1-one moiety, contributing to its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that brominated chalcones exhibit promising anticancer effects. For example:

  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This was observed in various cancer cell lines, including breast and colon cancer cells .
  • Case Study : In vitro studies showed that this compound inhibited cell proliferation significantly compared to control groups, with IC50 values in the low micromolar range .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored:

  • Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria .
  • Case Study : A study reported that the compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

Chalcones are recognized for their anti-inflammatory properties:

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also downregulates the NF-kB signaling pathway, which is crucial in inflammation .
  • Case Study : In animal models of inflammation, treatment with this compound resulted in reduced paw edema and lower levels of inflammatory markers compared to untreated controls .

Comparative Biological Activity Table

Activity TypeMechanism of ActionCase Study Findings
AnticancerInduces apoptosis via caspase activationSignificant inhibition of cancer cell proliferation
AntimicrobialDisrupts cell membranes; inhibits biofilm formationMIC of 50 µg/mL against Staphylococcus aureus
Anti-inflammatoryInhibits pro-inflammatory cytokines; downregulates NF-kBReduced paw edema in animal models

Q & A

Q. What are the standard synthetic routes for (2E)-1-(3-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. A base (e.g., KOH in ethanol) catalyzes the reaction between substituted acetophenones and aryl aldehydes. For example, analogous chalcones are synthesized at 0–50°C with stirring for 2–3 hours . Optimization involves adjusting solvent polarity, base strength, and temperature to enhance yield and minimize side products like Z-isomers or diastereomers. Monitoring via TLC or HPLC is critical for reaction termination .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : FT-IR confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and C=C (1590–1620 cm⁻¹) groups. UV-Vis identifies π→π* transitions (~280–320 nm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the E-configuration and torsional angles. For example, monoclinic systems (e.g., space group P2₁/n) with cell parameters (a = 4.006 Å, b = 23.125 Å) are common .
  • NMR : ¹H NMR distinguishes vinyl protons (δ 6.5–8.0 ppm) and aromatic regiochemistry .

Q. How does the bromine substitution pattern influence the compound’s reactivity in cross-coupling reactions?

The 3- and 4-bromo substituents on phenyl rings enable Suzuki-Miyaura or Ullmann couplings. The para-bromine is more reactive due to reduced steric hindrance, while meta-bromine may require harsher conditions (e.g., Pd(OAc)₂, microwave irradiation) . Halogen bonding also affects crystal packing, as seen in related brominated chalcones .

Advanced Research Questions

Q. How can non-merohedral twinning in crystallographic data be resolved for this compound?

Non-merohedral twinning, observed in brominated chalcones, complicates structure refinement. Strategies include:

  • Using twin laws (e.g., rotation matrices) in software like SHELXL .
  • High-resolution data collection (e.g., Cu-Kα radiation at 100 K) to improve R factors (<0.05) .
  • Twin refinement with HKLF5 format to deconvolute overlapping reflections .

Q. What computational methods reconcile discrepancies between experimental and theoretical UV-Vis spectra?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) predicts λmax but may show redshift due to solvent effects (e.g., ethanol vs. gas phase). Time-Dependent DFT (TD-DFT) incorporating polarizable continuum models (PCM) improves agreement . For example, a theoretical λmax of 308 nm aligns with experimental data when solvation is accounted for .

Q. How do steric and electronic effects impact the compound’s antimicrobial activity?

  • Steric effects : Bulky bromine substituents reduce membrane permeability, as seen in MIC assays against S. aureus .
  • Electronic effects : The conjugated enone system enhances electrophilicity, enabling nucleophilic attack on microbial enzymes. HOMO localization on the carbonyl group (DFT data) supports redox-mediated toxicity .

Q. What strategies address contradictions in HOMO-LUMO analysis and experimental reactivity?

Discrepancies arise from approximations in DFT functionals. Hybrid methods (e.g., CAM-B3LYP) better model charge transfer. For example, HOMO delocalization over the enone moiety (theoretical) correlates with enhanced electrophilicity in nucleophilic addition reactions . Validation via Fukui indices or Molecular Electrostatic Potential (MEP) maps is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one

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